molecular formula C8H10N2O2 B2976858 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid CAS No. 1520977-30-3

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2976858
CAS No.: 1520977-30-3
M. Wt: 166.18
InChI Key: MIPXAQKNYKSFPM-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a 1-methylpyrazole moiety

Preparation Methods

The synthesis of 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Attachment of the Carboxylic Acid Group: This can be done through carboxylation reactions, where a suitable precursor is treated with carbon dioxide under specific conditions.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the cyclopropane ring or pyrazole moiety.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    Pyrazole Derivatives: These compounds share the pyrazole ring structure and exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Cyclopropane Carboxylic Acids: These compounds feature the cyclopropane ring and carboxylic acid group, and are used in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-5-2-6(9-10)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXAQKNYKSFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520977-30-3
Record name 1-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
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